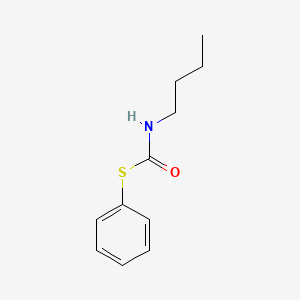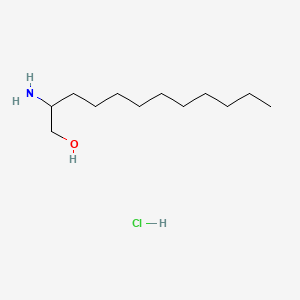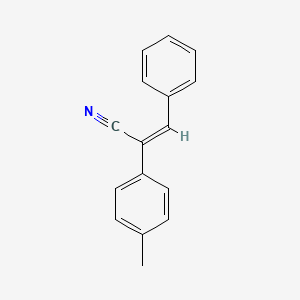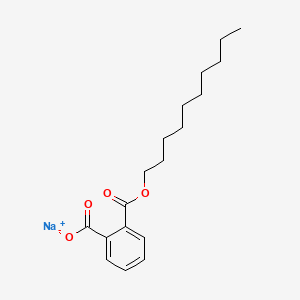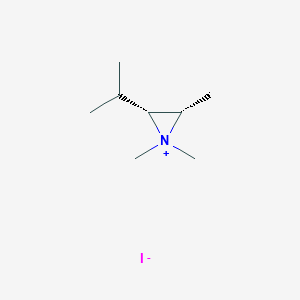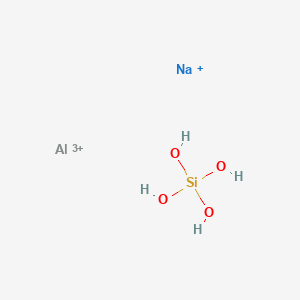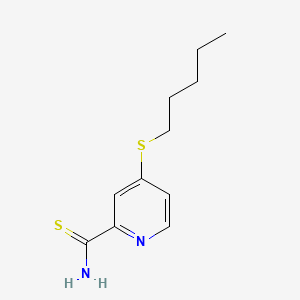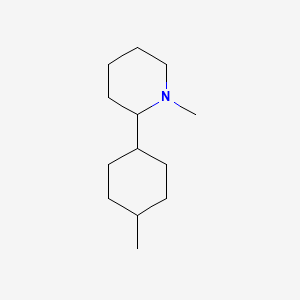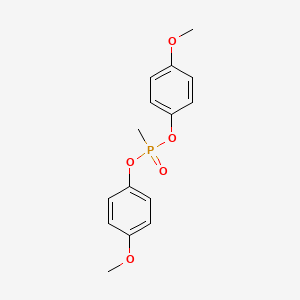
d-Glucose, ether with 1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Glucose, ether with 1,3-propanediol: is a compound formed by the etherification of d-glucose with 1,3-propanediol. This compound is of interest due to its potential applications in various fields, including polymer production, pharmaceuticals, and biotechnology. The etherification process modifies the properties of d-glucose, making it more suitable for specific industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of d-glucose, ether with 1,3-propanediol typically involves the reaction of d-glucose with 1,3-propanediol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the hydroxyl groups of d-glucose and 1,3-propanediol.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors where d-glucose and 1,3-propanediol are mixed in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: d-Glucose, ether with 1,3-propanediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The ether bond can be cleaved and substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate substitution reactions.
Major Products:
Oxidation: Products include aldehydes and ketones.
Reduction: Products include various alcohols.
Substitution: Products depend on the substituent introduced during the reaction.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various polymers and resins.
- Acts as a building block for more complex organic molecules.
Biology:
- Utilized in the study of carbohydrate metabolism and enzyme interactions.
- Serves as a model compound for studying etherification reactions in biological systems.
Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
- Explored as a potential therapeutic agent in the treatment of metabolic disorders.
Industry:
- Employed in the production of biodegradable plastics and other environmentally friendly materials.
- Used in the formulation of cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of d-glucose, ether with 1,3-propanediol involves its interaction with various molecular targets and pathways. The ether bond formation alters the chemical properties of d-glucose, making it more resistant to enzymatic degradation. This modification can affect the compound’s interaction with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
d-Glucose, ether with ethylene glycol: Similar in structure but uses ethylene glycol instead of 1,3-propanediol.
d-Glucose, ether with glycerol: Uses glycerol as the etherifying agent, resulting in different chemical properties.
d-Glucose, ether with 1,2-propanediol: Uses 1,2-propanediol, leading to variations in reactivity and applications.
Uniqueness:
- The use of 1,3-propanediol in the etherification process provides unique properties such as increased stability and specific reactivity patterns.
- The resulting compound has distinct applications in polymer production and biotechnology, setting it apart from other etherified glucose derivatives.
Propriétés
Numéro CAS |
100402-62-8 |
|---|---|
Formule moléculaire |
C15H30O13 |
Poids moléculaire |
418.39 g/mol |
Nom IUPAC |
propane-1,3-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C3H8O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;4-2-1-3-5/h3-14,17-22H,1-2H2;4-5H,1-3H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
Clé InChI |
QPRKHWBUPLRLLG-NWVPAHFOSA-N |
SMILES isomérique |
C(CO)CO.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
SMILES canonique |
C(CO)CO.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
